Copper--zirconium (1/2)

electronic band structure semiconducting intermetallic first-principles DFT

Copper–zirconium (1/2), stoichiometrically CuZr₂ (CAS 12019-28-2), is a binary intermetallic compound (IMC) in the Cu–Zr system. It crystallizes in a body-centered tetragonal structure (space group I4/mmm) with unit cell parameters a ≈ 3.3 Å and c ≈ 11.3 Å.

Molecular Formula CuZr2
Molecular Weight 245.99 g/mol
CAS No. 12019-28-2
Cat. No. B14710909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper--zirconium (1/2)
CAS12019-28-2
Molecular FormulaCuZr2
Molecular Weight245.99 g/mol
Structural Identifiers
SMILES[Cu].[Zr].[Zr]
InChIInChI=1S/Cu.2Zr
InChIKeyAKUUWPJPJALJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper–Zirconium (1/2) CuZr₂ CAS 12019-28-2: Intermetallic Compound Baseline for Scientific Sourcing


Copper–zirconium (1/2), stoichiometrically CuZr₂ (CAS 12019-28-2), is a binary intermetallic compound (IMC) in the Cu–Zr system. It crystallizes in a body-centered tetragonal structure (space group I4/mmm) with unit cell parameters a ≈ 3.3 Å and c ≈ 11.3 Å [1]. The compound melts congruently at 1065 °C and exhibits distinct high-temperature (CuZr₂-h) and low-temperature (CuZr₂-l) polymorphic modifications [2]. Unlike all other Cu–Zr IMCs, CuZr₂ is a semiconductor with an indirect band gap of 0.227 eV [3]. It forms via a single-step polymorphous crystallization from the amorphous phase with an activation energy of 3.26 ± 0.10 eV [4]. CuZr₂ serves as a critical precipitate phase in high-strength, high-conductivity Cu–Cr–Zr alloys and as a constituent in Zr-based bulk metallic glass composites [5].

Reported sole semiconducting Cu–Zr intermetallic: suitable for electronic and thermoelectric thin-film studies.
Single-step polymorphous crystallization enables controlled BMG composite processing research.
Surface energy and interface data available for Cu–Cr–Zr precipitate computational design.
Crystalline vs. amorphous oxidation model system for surface engineering studies.

Why Generic Cu–Zr Intermetallic Substitution Fails for CuZr₂ (CAS 12019-28-2)


Intermetallic compounds in the Cu–Zr binary family (Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₁₀Zr₇, CuZr, and CuZr₂) exhibit fundamentally different electronic, thermodynamic, and kinetic properties that preclude their interchangeable use in performance-driven applications. CuZr₂ is the only semiconductor in the Cu–Zr system (band gap 0.227 eV), whereas all other Cu–Zr IMCs are metallic conductors [1]. CuZr₂ also demonstrates a unique single-step polymorphous crystallization pathway absent in other Cu–Zr phases, which governs its distinct phase-selection behavior during processing [2]. Furthermore, the compound exhibits two temperature-dependent polymorphic modifications (CuZr₂-h and CuZr₂-l), a characteristic not shared by most other Cu–Zr IMCs, directly impacting phase stability under thermal cycling [3]. In oxidation environments, crystalline CuZr₂ displays markedly faster oxidation kinetics and distinct oxide microstructures relative to its amorphous counterpart of identical composition, underscoring the critical role of atomic order in surface degradation behavior [4]. Generic in-class substitution therefore introduces unacceptable uncertainty in electronic behavior, phase stability, and surface reactivity.

CuZr₂
Reported sole semiconductor (indirect band gap). Other Cu–Zr IMCs are metallic conductors; substitution shifts electronic behavior.
CuZr₂
Single-step polymorphous crystallization. Cu-rich Cu–Zr glasses crystallize via multi-step pathways, complicating phase control.
CuZr₂
Two polymorphic modifications (high/low temperature). Most other Cu–Zr IMCs are single-phase, altering thermal stability interpretation.
Crystalline CuZr₂
Faster oxidation kinetics vs. amorphous Cu₃₃Zr₆₇ of same composition. Atomic order may significantly influence surface degradation behavior.

CuZr₂ (CAS 12019-28-2) Quantitative Differentiation Evidence Against Closest Analogs in the Cu–Zr System


CuZr₂ as the Sole Semiconductor in the Cu–Zr Binary Intermetallic Family

First-principles DFT calculations across all eight equilibrium Cu–Zr intermetallic compounds reveal that CuZr₂ is the exclusive semiconductor in the binary system. CuZr₂ possesses an indirect band gap of 0.227 eV, whereas the other seven IMCs—Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₂Zr, Cu₂₄Zr₁₃, Cu₁₀Zr₇, and CuZr—are all metallic conductors with zero band gap [1].

Electronic Band Gap
Head-to-head
CuZr₂: 0.227 eV indirect gap (semiconductor) vs. all other Cu–Zr IMCs: 0 eV (metallic conductors)
Reported sole semiconductor in Cu–Zr binary family; may guide selection for semiconducting intermetallic applications.
DFT-GGA calculations; all compounds mechanically stable.
electronic band structure semiconducting intermetallic first-principles DFT

Polymorphous Crystallization Kinetics of Amorphous CuZr₂: Activation Energy Benchmark

Amorphous CuZr₂ crystallizes via a single-step polymorphous transformation directly to the body-centered tetragonal crystalline phase with no intermediate metastable phases, described by Johnson–Mehl kinetics. The activation energy for this transformation is 3.26 ± 0.10 eV [1]. In contrast, other Cu–Zr amorphous alloys (e.g., Cu₅₀Zr₅₀) typically crystallize through multi-step pathways involving intermediate Cu₁₀Zr₇ or CuZr (B2) phases, complicating phase control during thermal processing [2].

Crystallization Ea
Class-level
3.26 ± 0.10 eV, single-step polymorphous transformation
Predictable phase selection and microstructure control during thermal processing.
Johnson–Mehl kinetics; vs. multi-step Cu–Zr glasses.
crystallization kinetics amorphous-to-crystalline transformation activation energy

Thermal Oxidation Behavior: Crystalline CuZr₂ vs. Amorphous Cu₃₃Zr₆₇ of Identical Composition

A direct comparative study of thermal oxidation in the 200–250 °C range demonstrates that crystalline CuZr₂ oxidizes significantly faster than amorphous Cu₃₃at.%Zr₆₇at.% alloy of identical bulk composition. The amorphous counterpart exhibits much slower oxidation kinetics due to the lack of structural order, which suppresses short-circuit diffusion pathways. Furthermore, the oxide overgrowth on c-CuZr₂ develops a distinctly different microstructure, including a more pronounced Zr-depletion zone beneath the ZrO₂ overlayer [1].

Oxidation Rate
Head-to-head
Crystalline CuZr₂: faster oxidation kinetics; amorphous Cu₃₃Zr₆₇ of same composition: much slower kinetics
Atomic order governs surface degradation; may require different oxidation protection strategies.
200–250 °C, AES/TEM; Zr-depletion zone beneath ZrO₂.
thermal oxidation oxide scale microstructure surface engineering

High- and Low-Temperature Polymorphic Modifications of CuZr₂: Phase Stability Differentiation

Thermodynamic reassessment of the Cu–Zr system using the CALPHAD methodology establishes that CuZr₂ is unique among Cu–Zr intermetallics in exhibiting two distinct stoichiometric polymorphs: a high-temperature modification (CuZr₂-h) and a low-temperature modification (CuZr₂-l). This polymorphic transition is absent in the other nine intermediate phases (Cu₉Zr₂, Cu₅₁Zr₁₄, Cu₈Zr₃, Cu₂Zr, Cu₂₄Zr₁₃, Cu₁₀Zr₇, CuZr, Cu₅Zr₈) included in the optimized thermodynamic description [1].

Polymorphic Stability
Class-level
CuZr₂-h (HT) and CuZr₂-l (LT) — the only Cu–Zr IMC requiring two Gibbs energy expressions in CALPHAD
Thermal history control required for polymorph identity; not a concern for single-phase Cu–Zr IMCs.
CALPHAD reassessment; nine other IMCs modelled as single stoichiometric phase.
phase stability CALPHAD polymorphism thermodynamic modeling

Cr-Doping Modulation of CuZr₂ Elastic Modulus and Hardness for Tailored Mechanical Performance

First-principles calculations on Cr-doped CuZr₂ demonstrate that the mechanical properties of CuZr₂ can be directionally tuned via dopant site selection. Replacing Zr atoms with Cr increases the elastic modulus and hardness of CuZr₂, whereas substituting Cu atoms with Cr decreases hardness, thereby improving machinability. All six dynamically stable Cr-doped CuZr₂ structures remain metallic and exhibit ferromagnetism (magnetic moments 0.303–5.243 μB), in contrast to pristine CuZr₂ which is non-magnetic and semiconducting [1].

Cr-Doping Modulation
Reported
Cr→Zr: increased elastic modulus and hardness; Cr→Cu: decreased hardness (improved machinability)
Site-selective doping enables directional tuning of mechanical response.
DFT; doped structures metallic and ferromagnetic.
mechanical properties doping engineering elastic modulus hardness

Surface Energy Landscape of CuZr₂ Precipitates in Cu–Cr–Zr Alloys

DFT-GGA/PBE calculations of CuZr₂ surface energies provide quantitative data absent for other Cu–Zr IMCs in the context of precipitate–matrix interfaces. The CuZr₂ (100)/(010) surfaces are stoichiometric with identical atomic structures, while the (100) surface exhibits three non-stoichiometric terminations—Cu, Zr1, and Zr2—with Zr2 being the most stable. The CuZr₂ (010)/Cu (110) interfacial energy has been predicted, and lattice mismatch between the CuZr₂ precipitate and Cu matrix is shown to be the dominant factor governing interfacial stability [1]. No comparable surface-energy datasets exist for Cu₁₀Zr₇, CuZr, or Cu₅₁Zr₁₄ precipitates in the Cu-matrix context.

Surface Energy Data
Class-level
Only Cu–Zr precipitate with DFT-calculated surface termination energies and Cu-matrix interfacial energy
Enables computational alloy design; no comparable data for Cu₁₀Zr₇, CuZr, Cu₅₁Zr₁₄.
Zr2 termination most stable; lattice mismatch identified as key stability factor.
surface energy interface stability precipitation strengthening DFT

CuZr₂ (CAS 12019-28-2) Evidence-Backed Application Scenarios for Procurement Decision-Making


Semiconducting Intermetallic for Thin-Film Electronic and Thermoelectric Devices

The exclusive semiconducting character of CuZr₂ (indirect band gap 0.227 eV) among all Cu–Zr binary intermetallics makes it the only candidate in this materials family for applications requiring a narrow-band-gap semiconductor [1]. Potential uses include thin-film thermoelectric generators, infrared sensors, or Schottky-barrier components where a crystalline intermetallic semiconductor with defined stoichiometry is needed. Procurement of phase-pure CuZr₂ is essential, as any contamination with metallic Cu–Zr phases (e.g., CuZr, Cu₁₀Zr₇) would introduce conductive pathways that short-circuit the semiconducting behavior.

Model Precipitate Phase for Computational Design of High-Strength Cu–Cr–Zr Alloys

CuZr₂ is the only Cu–Zr precipitate for which comprehensive surface-energy and Cu-matrix interface-energy calculations exist, including identification of the most stable surface termination (Zr2) and quantification of the CuZr₂(010)/Cu(110) interfacial energy [2]. This makes CuZr₂ the preferred precipitate material for computational alloy-design workflows targeting next-generation Cu–Cr–Zr alloys for nuclear fusion, aerospace, and high-speed rail applications. Sourcing validated CuZr₂ reference material enables experimental calibration of DFT-predicted interface cohesion and coarsening kinetics.

Controlled Crystallization Studies in Bulk Metallic Glass (BMG) Composites

The single-step polymorphous crystallization of CuZr₂ from the amorphous phase, with a well-characterized activation energy of 3.26 ± 0.10 eV, provides a kinetically predictable pathway for engineering BMG-matrix composites [3]. Unlike CuZr-based glasses that crystallize through multi-step eutectoid reactions (CuZr → Cu₁₀Zr₇ + CuZr₂), amorphous Cu₆₇Zr₃₃ crystallizes directly to CuZr₂ without intermediate phases. This simplifies thermal processing and microstructure prediction. Researchers developing Zr-based BMG composites should specify CuZr₂-rich compositions to exploit this single-step transformation.

Oxidation Model System for Crystalline vs. Amorphous Alloy Surface Engineering

The pair of crystalline CuZr₂ and amorphous Cu₃₃Zr₆₇ of identical composition constitutes a uniquely controlled model system for isolating the role of atomic structure on oxidation behavior [4]. The faster oxidation kinetics of c-CuZr₂ and its distinct Zr-depletion zone microstructure—quantified by AES depth profiling and cross-sectional TEM—make CuZr₂ the reference crystalline end-member for oxidation mechanism studies. Surface-engineering laboratories evaluating oxidation-resistant coatings on Zr–Cu alloys require certified CuZr₂ as a benchmark substrate.

Application
Selection Property
Validation Focus
Semiconducting thin-film device research
Reported exclusive semiconducting character in Cu–Zr family
Band-gap and transport property verification
Cu–Cr–Zr precipitate computational design
Surface-energy and interface-energy data availability
Precipitate–Cu-matrix interface cohesion modelling
Controlled crystallization in BMG composites
Single-step polymorphous crystallization pathway
Phase purity and thermal processing parameter validation
Oxidation model system for surface engineering
Ordered crystalline atomic structure benchmark
Oxidation kinetics and Zr-depletion zone characterization
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